molecular formula C14H8F5NO2 B4871988 2,3,4,5,6-pentafluoro-N-(3-methoxyphenyl)benzamide

2,3,4,5,6-pentafluoro-N-(3-methoxyphenyl)benzamide

Cat. No.: B4871988
M. Wt: 317.21 g/mol
InChI Key: VTPDPYCZIXPJRK-UHFFFAOYSA-N
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Description

2,3,4,5,6-pentafluoro-N-(3-methoxyphenyl)benzamide is an organic compound characterized by the presence of five fluorine atoms attached to a benzene ring and a methoxyphenyl group attached to an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-pentafluoro-N-(3-methoxyphenyl)benzamide typically involves the reaction of 2,3,4,5,6-pentafluorobenzoyl chloride with 3-methoxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-pentafluoro-N-(3-methoxyphenyl)benzamide can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles under appropriate conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products

    Nucleophilic substitution: Substituted benzamides with different nucleophiles.

    Reduction: 2,3,4,5,6-pentafluoro-N-(3-methoxyphenyl)aniline.

    Oxidation: 2,3,4,5,6-pentafluoro-N-(3-carboxyphenyl)benzamide.

Scientific Research Applications

2,3,4,5,6-pentafluoro-N-(3-methoxyphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-pentafluoro-N-(3-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or modulation of their activity. The methoxy group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5,6-pentafluoro-N-(3-nitrophenyl)benzamide: Similar structure but with a nitro group instead of a methoxy group.

    2,3,4,5,6-pentafluoro-N-(3-hydroxyphenyl)benzamide: Similar structure but with a hydroxy group instead of a methoxy group.

    2,3,4,5,6-pentafluoro-N-(3-chlorophenyl)benzamide: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

2,3,4,5,6-pentafluoro-N-(3-methoxyphenyl)benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s effectiveness in various applications.

Properties

IUPAC Name

2,3,4,5,6-pentafluoro-N-(3-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F5NO2/c1-22-7-4-2-3-6(5-7)20-14(21)8-9(15)11(17)13(19)12(18)10(8)16/h2-5H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPDPYCZIXPJRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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